molecular formula C12H15N5O2 B2838454 N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-2-(1H-pyrazol-1-yl)acetamide CAS No. 1797638-53-9

N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-2-(1H-pyrazol-1-yl)acetamide

Cat. No.: B2838454
CAS No.: 1797638-53-9
M. Wt: 261.285
InChI Key: LQVIPKNNXRDWNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(Oxolan-3-yl)-1H-pyrazol-4-yl]-2-(1H-pyrazol-1-yl)acetamide is a heterocyclic acetamide derivative featuring two pyrazole rings and an oxolane (tetrahydrofuran) substituent. Its structure combines a central acetamide backbone with a 1H-pyrazol-4-yl group substituted at the oxolan-3-yl position and a second pyrazole moiety at the acetamide’s α-carbon.

Properties

IUPAC Name

N-[1-(oxolan-3-yl)pyrazol-4-yl]-2-pyrazol-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2/c18-12(8-16-4-1-3-13-16)15-10-6-14-17(7-10)11-2-5-19-9-11/h1,3-4,6-7,11H,2,5,8-9H2,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVIPKNNXRDWNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C=C(C=N2)NC(=O)CN3C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-2-(1H-pyrazol-1-yl)acetamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Tetrahydrofuran Moiety: The tetrahydrofuran ring can be introduced via a nucleophilic substitution reaction involving a suitable leaving group.

    Coupling Reaction: The final step involves coupling the pyrazole and tetrahydrofuran moieties through an acetamide linkage. This can be achieved using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-2-(1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the tetrahydrofuran moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-2-(1H-pyrazol-1-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or conductivity.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.

Mechanism of Action

The mechanism of action of N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-2-(1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name / ID Core Structure Key Substituents Synthesis Highlights Biological Activity (if reported)
N-[1-(Oxolan-3-yl)-1H-pyrazol-4-yl]-2-(1H-pyrazol-1-yl)acetamide Acetamide - Oxolan-3-yl
- Dual pyrazole moieties
Not explicitly detailed in evidence Inferred enzyme inhibition potential
2-(2,4-Dioxoquinazolin-1-yl)-N-[2-(3-fluorophenyl)ethyl]acetamide (ZINC08993868) Acetamide - 2,4-Dioxoquinazolinyl
- 3-Fluorophenyl ethyl
Commercial sourcing (MolPort SIA) Acetylcholinesterase inhibition
N-(1H-Benzimidazol-2-yl)(1H-pyrazol-3(5)-yl)acetamides (28–31) Acetamide-Benzimidazole - Benzimidazole
- Pyrazole
EDCI/HOBt-mediated coupling in DMF Antifungal/antimicrobial activity
Spirocyclic Chromane Derivatives (B7, B14) Spirocyclic Acetamide - Fluorobenzyl
- Spiro[indene-oxazolidinone]
- Methylamino carbonyl
Suzuki coupling, boronate precursors Tested for prostate cancer therapy
N-[1-(4-Chlorobenzyl)-1H-pyrazol-3-yl]-2-(4-nitrophenyl)acetamide Acetamide - 4-Chlorobenzyl
- 4-Nitrophenyl
Halogenation/nitration reactions Not reported

Physicochemical Properties

  • Lipophilicity : Fluorinated (e.g., ZINC08993868) and chlorinated (e.g., ) analogs exhibit higher logP values, favoring membrane permeability. The target compound’s oxolane group may reduce lipophilicity, improving aqueous solubility.
  • Metabolic Stability : Difluoromethyl groups (e.g., ) enhance resistance to oxidative metabolism. The target compound’s oxolane ring may confer stability against hydrolysis compared to ester-containing analogs.

Q & A

Basic: What are the key synthetic strategies for N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-2-(1H-pyrazol-1-yl)acetamide?

Answer:
The synthesis involves multi-step organic reactions, typically starting with pyrazole ring formation followed by functionalization of the oxolane (tetrahydrofuran) moiety. Key steps include:

  • Coupling reactions : Amide bond formation between pyrazole and acetamide groups using activating agents like HATU or EDCI .
  • Purification : Column chromatography (silica gel, gradient elution) or preparative HPLC to isolate intermediates and final products .
  • Optimization : Adjusting reaction temperatures (60–100°C) and solvent polarity (DMF, THF) to maximize yields .

Basic: How is the compound structurally characterized?

Answer:
Characterization employs a combination of spectroscopic and chromatographic methods:

  • 1H/13C NMR : Assign chemical shifts for pyrazole protons (δ 7.5–8.5 ppm), oxolane methylene groups (δ 3.5–4.5 ppm), and acetamide carbonyls (δ 165–170 ppm) .
  • HRMS : Confirm molecular weight (e.g., calculated 369.5 g/mol) and isotopic patterns .
  • HPLC : Assess purity (>95%) using reversed-phase C18 columns and UV detection .

Advanced: How can reaction conditions be optimized to improve synthesis yields?

Answer:
Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while THF improves coupling efficiency .
  • Catalysts : Use of piperidine or DMAP to accelerate condensation reactions .
  • Temperature control : Lower temperatures (0–25°C) minimize side reactions during sensitive steps like halogenation .
  • Real-time monitoring : In-situ FTIR or LC-MS to track reaction progress and adjust parameters dynamically .

Advanced: How to resolve contradictions in spectroscopic data during structural analysis?

Answer:
Contradictions (e.g., overlapping NMR signals) are addressed via:

  • Heteronuclear experiments : HSQC and HMBC to correlate 1H-13C shifts and confirm connectivity .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) to predict NMR spectra and validate assignments .
  • Isotopic labeling : Introduce deuterated analogs to simplify splitting patterns in complex regions .

Advanced: What computational methods predict biological targets and mechanisms of action?

Answer:

  • Molecular docking : AutoDock Vina or Glide to simulate binding to enzymes (e.g., kinases) or receptors (e.g., GPCRs) .
  • PASS program : Predicts antimicrobial or anticancer activity based on structural similarity to known bioactive pyrazoles .
  • MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories to prioritize in vitro testing .

Advanced: How to establish structure-activity relationships (SAR) for analogs?

Answer:
SAR studies involve:

  • Substituent variation : Modifying oxolane (e.g., oxane-2-yl vs. oxane-4-yl) and pyrazole groups to assess impact on solubility and potency .
  • Bioactivity assays : Compare IC50 values in enzyme inhibition (e.g., COX-2) or cell viability (e.g., MTT assay) across analogs .
  • Data tables : Tabulate substituents vs. activity (e.g., trifluoromethyl groups enhance metabolic stability ).

Basic: What are the stability considerations for this compound under experimental conditions?

Answer:

  • pH stability : Perform accelerated degradation studies (pH 1–13) to identify labile groups (e.g., acetamide hydrolysis in acidic conditions) .
  • Light/temperature : Store at –20°C in amber vials to prevent photodegradation of pyrazole rings .
  • Solubility : Use DMSO for stock solutions; avoid aqueous buffers with high ionic strength to prevent precipitation .

Advanced: How to evaluate its potential as a kinase inhibitor?

Answer:

  • Kinase profiling : Screen against a panel of 100+ kinases (e.g., EGFR, VEGFR) using ATPase or fluorescence polarization assays .
  • IC50 determination : Dose-response curves (0.1–100 µM) to quantify inhibition potency .
  • Crystallography : Co-crystallize with target kinases (e.g., PDB 47U) to resolve binding modes and guide optimization .

Basic: What analytical techniques confirm purity and identity post-synthesis?

Answer:

  • Melting point : Compare experimental values (e.g., 155–160°C) with literature to assess crystallinity .
  • TLC/HPLC : Monitor reaction progress and confirm homogeneity .
  • Elemental analysis : Validate C, H, N content within ±0.4% of theoretical values .

Advanced: How to address low bioavailability in preclinical studies?

Answer:

  • Prodrug design : Introduce ester or phosphate groups to enhance solubility .
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles for sustained release .
  • PK/PD modeling : Use in silico tools (GastroPlus) to predict absorption and optimize dosing regimens .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.